molecular formula C12H14BrN B14872230 7-(4-Bromophenyl)-5-azaspiro[2.4]heptane

7-(4-Bromophenyl)-5-azaspiro[2.4]heptane

Cat. No.: B14872230
M. Wt: 252.15 g/mol
InChI Key: UBJCNAYCBSHRKS-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-5-azaspiro[24]heptane is a compound of interest in various fields of chemistry and pharmacology This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-5-azaspiro[2.4]heptane typically involves a multi-step process. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is facilitated by a catalyst, often a chiral ligand, to ensure the desired stereochemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-5-azaspiro[2.4]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic ketones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

7-(4-Bromophenyl)-5-azaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure can fit into enzyme active sites, potentially inhibiting their activity . The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-5-azaspiro[2.4]heptane is unique due to its combination of a spirocyclic core and a bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

7-(4-bromophenyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C12H14BrN/c13-10-3-1-9(2-4-10)11-7-14-8-12(11)5-6-12/h1-4,11,14H,5-8H2

InChI Key

UBJCNAYCBSHRKS-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2C3=CC=C(C=C3)Br

Origin of Product

United States

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